molecular formula C12H19N3O4 B555298 (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid CAS No. 610794-20-2

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

Cat. No. B555298
M. Wt: 219,24 g/mole
InChI Key: BGZFLUIZBZNCTI-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 610794-20-2. It has a molecular weight of 219.24 and its linear formula is C12H13NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is represented by the linear formula C12H13NO3 .


Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Modification in Polymer Science

  • A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification increased the thermal stability and showed promising antibacterial and antifungal activities, highlighting potential medical applications (Aly & El-Mohdy, 2015).

Renewable Building Block in Material Science

  • Trejo-Machin et al. (2017) investigated phloretic acid, a phenolic compound related to 3-(4-hydroxyphenyl)propanoic acid, as a renewable building block for benzoxazine ring formation. This approach is significant for materials science, offering a sustainable alternative to traditional phenol-based processes (Trejo-Machin et al., 2017).

Synthesis of Pharmaceutical Intermediates

  • Reynolds and Hermitage (2001) described the synthesis of a compound structurally similar to "(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid" for developing potent PPARγ agonists. Their research highlights its importance in creating intermediates for pharmaceuticals (Reynolds & Hermitage, 2001).

Potential in Pharmacology and Biochemistry

  • Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides Oliv., including variants of phenylpropanoic acid, demonstrating potential anti-inflammatory activities. This signifies its role in pharmacological research (Ren et al., 2021).
  • Li et al. (2013) studied the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, indicating its use in drug research as a pharmaceutical intermediate (Li et al., 2013).

Analytical Chemistry

  • Frade et al. (2007) used 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence derivatization of amino acids, demonstrating its application in analytical chemistry and biological assays (Frade et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMFBNJRFXRCX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460186
Record name p-propargyloxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

CAS RN

610794-20-2
Record name p-propargyloxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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